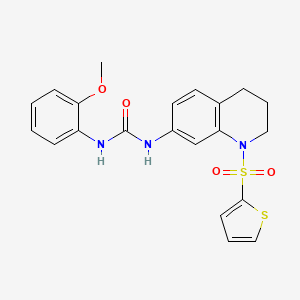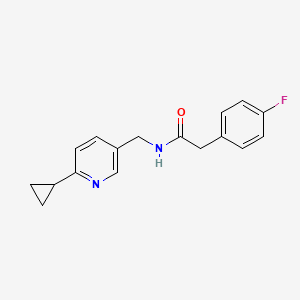
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potentially therapeutic effects.
Aplicaciones Científicas De Investigación
Metabolic Stability and Drug Design
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide and its analogs have been investigated for their potential in improving metabolic stability in drug design. In one study, analogs of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide were examined to reduce metabolic deacetylation, which is a common metabolic pathway that can limit the therapeutic efficacy of drugs. Imidazopyridazine, an analog, showed similar in vitro potency and in vivo efficacy to its parent compound while demonstrating reduced deacetylation, highlighting its potential for improved metabolic stability in therapeutic applications (Stec et al., 2011).
Ligand-Protein Interactions
Research has also delved into the interaction of similar acetamide analogs with proteins, which is crucial for understanding the pharmacological action of drugs. Spectroscopic and quantum mechanical studies alongside ligand-protein interactions were conducted on benzothiazolinone acetamide analogs. These studies provided insights into the molecular docking and binding interactions with Cyclooxygenase 1 (COX1), indicating the potential of these compounds in drug discovery for targeting specific protein interactions (Mary et al., 2020).
Herbicidal Activity
The chemical structure and activity relationship of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide derivatives have been explored for potential herbicidal activities. Novel derivatives have been synthesized and evaluated in greenhouse conditions, revealing that certain compounds exhibited significant herbicidal activity against dicotyledonous weeds. This suggests the applicability of these compounds in agricultural practices as herbicides (Wu et al., 2011).
Analgesic Drug Design
In the realm of analgesic drug design, adamantyl analogues of paracetamol, which share a similar acetamide functional group, have demonstrated potent analgesic properties through the inhibition of the TRPA1 channel. This novel mechanism of action suggests that modifications to the acetamide structure can lead to the development of effective analgesic drugs with potentially new therapeutic targets (Fresno et al., 2014).
Green Chemistry in Drug Discovery
The design and synthesis of paracetamol analogs also emphasize the importance of green chemistry in drug discovery. A green approach has been utilized for the synthesis of acetamide derivatives as potential analgesic and antipyretic agents, demonstrating the commitment to environmentally friendly drug design practices (Reddy et al., 2014).
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-1-12(2-7-15)9-17(21)20-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDNFICKXBYSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
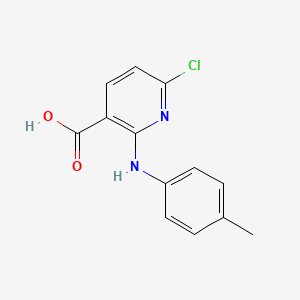
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
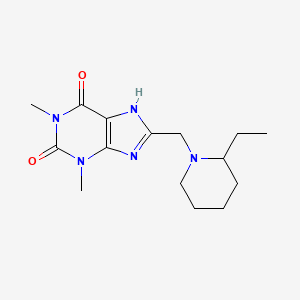
![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)
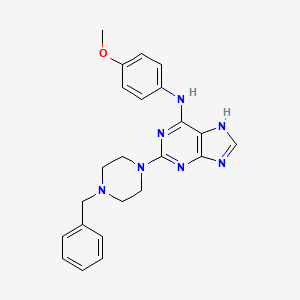
![2-[1-(1-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2891537.png)

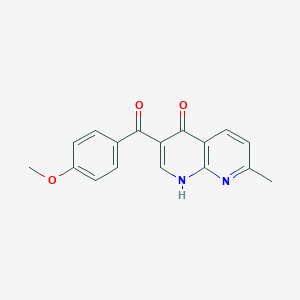
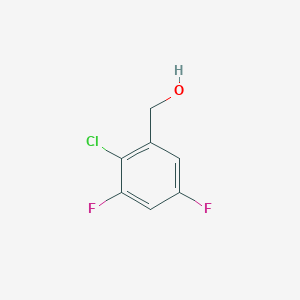
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)
![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)
